oxalic acid

Description

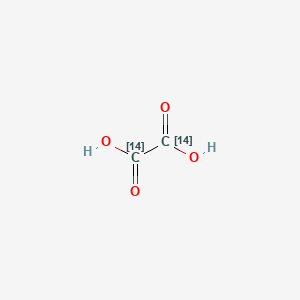

Structure

3D Structure

Properties

CAS No. |

43058-40-8 |

|---|---|

Molecular Formula |

C2H2O4 |

Molecular Weight |

94.020 g/mol |

IUPAC Name |

oxalic acid |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2 |

InChI Key |

MUBZPKHOEPUJKR-XPULMUKRSA-N |

Isomeric SMILES |

[14C](=O)([14C](=O)O)O |

Canonical SMILES |

C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Electrochemical Pathway from Carbon Dioxide to Oxalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals is a cornerstone of emerging sustainable technologies. Among the potential products, oxalic acid (H₂C₂O₄) represents a key dicarboxylic acid with broad applications in the pharmaceutical industry, rare earth element processing, and fine chemical synthesis. This technical guide provides an in-depth exploration of the electrocatalytic synthesis of this compound from CO₂, focusing on the core principles, experimental methodologies, and critical performance data.

Core Principles of CO₂ Electroreduction to this compound

The electrochemical conversion of CO₂ to this compound is a two-electron reduction process, as depicted by the following half-reaction:

2CO₂ + 2e⁻ → C₂O₄²⁻

This reaction is predominantly carried out in non-aqueous solvents to suppress the competing hydrogen evolution reaction (HER) and to enhance CO₂ solubility.[1][2] The generally accepted mechanism involves the initial one-electron reduction of a CO₂ molecule to form a carbon dioxide radical anion (CO₂•⁻).[3] Two of these radical anions then dimerize to form the oxalate dianion (C₂O₄²⁻).[4]

Several factors critically influence the efficiency and selectivity of this conversion, including the choice of catalyst, the composition of the electrolyte, the operating temperature, and the reactor design.

Catalytic Systems for this compound Synthesis

A range of catalyst materials have been investigated for the electroreduction of CO₂ to this compound. Lead (Pb) and its derivatives have shown particular promise, exhibiting high Faradaic efficiencies.[1][2] Other notable catalysts include tin (Sn) and copper (Cu) based materials, as well as more novel systems like chromium-gallium oxides.[5][6][7]

The catalyst's role is to provide an active surface that facilitates the adsorption and activation of CO₂ molecules, thereby lowering the activation energy for the formation of the CO₂•⁻ intermediate.[4]

Quantitative Performance Data

The following tables summarize key quantitative data from various studies on the electrocatalytic synthesis of this compound from CO₂. This data allows for a direct comparison of different catalytic systems and operating conditions.

Table 1: Performance of Lead-Based Catalysts

| Catalyst | Electrolyte | Solvent | Potential (V vs. Ag/AgCl) | Current Density (mA/cm²) | Faradaic Efficiency for Oxalate (%) | Reference |

| Pb | 0.7 M TEACl | PC | -2.5 | 10-20 | up to 90 | [1][2][8] |

| Pb GDE | Not Specified | Not Specified | Not Specified | 80 | 53 | [1] |

| Pb-SnO₃/C | 0.1 M TBAPF₆ | PC | -1.9 | 2.0 | 85.1 | [7] |

TEACl: Tetraethylammonium chloride, PC: Propylene carbonate, GDE: Gas Diffusion Electrode, TBAPF₆: Tetrabutylammonium hexafluorophosphate

Table 2: Performance of Other Catalytic Systems

| Catalyst | Electrolyte | Solvent | Potential (V vs. NHE) | Current Density (mA/cm²) | Faradaic Efficiency for Oxalate (%) | Reference |

| Dinuclear Cu(I) complex | LiClO₄ | Acetonitrile | -0.03 | Not Specified | Catalytic (6 turnovers in 7h) | [5][9][10] |

| Cr-Ga Oxide | 0.1 M KCl | Aqueous (pH 4.1) | -1.48 (vs. Ag/AgCl) | 8-10 | 59 ± 3 | [6] |

NHE: Normal Hydrogen Electrode

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research in this field. Below are generalized methodologies for key experiments cited in the literature.

H-Cell Electrolysis (Based on[1][2][11])

This protocol describes a typical batch electrolysis experiment in a two-compartment H-cell.

Materials and Equipment:

-

H-type electrochemical cell: With two compartments separated by a cation exchange membrane (e.g., Nafion 117).

-

Working Electrode (Cathode): Lead (Pb) plate (e.g., 99.9% purity, 10 cm² surface area).

-

Counter Electrode (Anode): Platinum (Pt) wire or mesh (10 cm² surface area).

-

Reference Electrode: Leak-free Ag/AgCl electrode.

-

Potentiostat/Galvanostat.

-

Catholyte: Propylene carbonate (PC) with a supporting electrolyte (e.g., 0.7 M tetraethylammonium chloride - TEACl).

-

Anolyte: Aqueous solution (e.g., 0.5 M H₂SO₄).

-

CO₂ gas supply.

Procedure:

-

Electrode Pre-treatment: The Pb electrode is pre-treated by applying a negative potential (e.g., -1.8 V vs Ag/AgCl) in a 0.5 M H₂SO₄ solution.[1]

-

Cell Assembly: Assemble the H-cell with the Pb cathode and Pt anode in their respective compartments, separated by the Nafion membrane. Place the Ag/AgCl reference electrode in the cathode compartment.

-

Electrolyte Preparation and Purging: Fill the cathode compartment with the PC/TEACl catholyte and the anode compartment with the H₂SO₄ anolyte. Purge the catholyte with CO₂ for at least one hour to ensure saturation.[1]

-

Electrolysis: Conduct the electrolysis in potentiostatic mode at the desired potential (e.g., -2.5 V vs Ag/AgCl) for a set duration (e.g., 4 hours).[1]

-

Product Analysis: After electrolysis, analyze the liquid phase of the catholyte to quantify the concentration of this compound and any byproducts. High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.[11]

Flow Cell Electrolysis (Based on[1][11])

Flow cells offer advantages for continuous operation and improved mass transport.

Materials and Equipment:

-

Flow cell reactor.

-

Working Electrode (Cathode): Lead (Pb) plate.

-

Counter Electrode (Anode): Platinum (Pt) plate.

-

Reference Electrode: Leak-free Ag/AgCl electrode.

-

Cation exchange membrane.

-

Pumps for circulating the anolyte and catholyte.

-

Catholyte and Anolyte as described for the H-cell.

Procedure:

-

Cell Assembly: Assemble the flow cell with the electrodes and membrane.

-

Electrolyte Circulation: Pump the catholyte and anolyte through their respective compartments at a defined flow rate (e.g., 3.6 L/h/cm²).[11]

-

CO₂ Saturation: Ensure the catholyte is saturated with CO₂.

-

Electrolysis: Perform the electrolysis in potentiostatic mode for the desired duration (e.g., 4.5 hours), periodically sampling the liquid products for analysis.[11]

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound synthesis process.

Caption: Reaction pathway for CO₂ to oxalate.

Caption: Workflow for CO₂ electroreduction experiments.

Concluding Remarks

The electrocatalytic synthesis of this compound from carbon dioxide presents a promising avenue for sustainable chemical production. While significant progress has been made, particularly with lead-based catalysts in non-aqueous media, challenges remain in achieving high current densities and long-term stability.[1][11] Future research should focus on the development of more robust and efficient catalyst materials, optimization of reactor design, and elucidation of the intricate interplay between the catalyst, electrolyte, and operating conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to build upon in this exciting and impactful field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrochemical Reduction of CO2 to this compound: Experiments, Process Modeling, and Economics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimising the electrochemical reduction of CO 2 to this compound in propylene carbonate - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00652B [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. sfu.ca [sfu.ca]

- 6. Verification Required - Princeton University Library [oar.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Electrocatalytic CO2 conversion to oxalate by a copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. omoultosethtudelft.github.io [omoultosethtudelft.github.io]

A Technical Guide to the Natural Sources and Extraction of Oxalic Acid for Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of oxalic acid, a ubiquitous dicarboxylic acid found across various biological systems. It details its natural sources, biosynthesis, and roles in signaling pathways. Furthermore, it offers in-depth protocols for its extraction and quantification, essential for phytochemical analysis and drug development endeavors.

Introduction to this compound

This compound, with the systematic name ethanedioic acid ((COOH)₂), is the simplest dicarboxylic acid and a potent chelating agent.[1] It is a secondary metabolite produced by a wide array of organisms, including plants, fungi, and bacteria.[1][2] In nature, it can be found as a free acid, as soluble salts of potassium and sodium, or as insoluble salts, most commonly calcium oxalate.[1][3] While it plays crucial roles in the physiology of the organisms that produce it, it is also considered an antinutrient in human diets as it can bind to minerals like calcium, inhibiting their absorption.[4][5]

Natural Sources of this compound

This compound is widely distributed in the biosphere.[1] Its concentration varies significantly depending on the species, the part of the organism (leaf, stem, root), the stage of development, and even the growing conditions.[6]

Plant Sources

Many common foodstuffs of plant origin contain notable amounts of this compound. Leafy green vegetables, in particular, are known for their high oxalate content.[7][8][9]

Fungal and Microbial Sources

Fungi and bacteria are also significant producers of this compound, which they secrete into their environment.[1][2] This secretion plays a role in various processes, including nutrient acquisition, mineral weathering, and pathogenesis.[1] For instance, phytopathogenic fungi like Sclerotinia sclerotiorum utilize this compound as a key factor in their infection process.[10][11]

Quantitative Data on this compound Content

The following table summarizes the this compound content in various natural sources, providing a comparative overview for researchers.

| Natural Source | Part | Total Oxalate Content (mg/100g Fresh Weight) | Reference |

| Spinach (Spinacia oleracea) | Leaves | 329.6 - 2350 | [9] |

| Rhubarb (Rheum rhabarbarum) | Stalks | ~1235 | [9] |

| Beets (Beta vulgaris) | Roots | 152 | [8][12] |

| Sweet Potatoes (Ipomoea batatas) | Roots | 495.6 | [13] |

| Almonds (Prunus dulcis) | Nuts | ~490 (122 mg per ounce) | [8][12] |

| Soy Milk | - | 336 | [12] |

| Firm Tofu | - | 235 | [12] |

| Navy Beans (Phaseolus vulgaris) | Seeds | ~152 (76 mg per half-cup) | [8][12] |

| Raspberries (Rubus idaeus) | Fruit | 48 | [8][12] |

| Cocoa Powder (Theobroma cacao) | - | 619.3 | [13] |

| Licorice Root (Glycyrrhiza glabra) | Root | 3569.3 | [13] |

Note: Oxalate content can vary significantly based on factors like preparation and measurement techniques.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is complex and can originate from several precursors. Three primary pathways have been proposed, although the precise mechanisms are still under investigation.[14][15]

-

Glyoxylate/Glycolate Pathway: The oxidation of glycolate to glyoxylate, and subsequently to oxalate, is considered a significant pathway, particularly in the context of photorespiration.[14][15]

-

Ascorbic Acid (Vitamin C) Pathway: The cleavage of ascorbic acid is another major proposed route for oxalate production.[7][14][15]

-

Oxaloacetate Pathway: The hydrolysis of oxaloacetate, a key intermediate in the Krebs cycle, can also yield this compound.[14][15]

This compound as a Signaling Molecule

Beyond its role as a metabolic end-product, this compound functions as a critical signaling molecule, particularly in plant-pathogen interactions.[16] Secreted by necrotrophic fungi like Sclerotinia sclerotiorum, high concentrations of this compound can induce programmed cell death (PCD) in host plant cells, which benefits the pathogen.[10][16] Conversely, at low concentrations, it can act as an elicitor, triggering plant defense responses and inducing systemic acquired resistance.[10][17] This dual role highlights its importance in the complex interplay between plants and microbes.

Methodologies for Extraction and Analysis

For accurate phytochemical analysis, the choice of extraction and quantification methods is paramount. The methodology depends on whether the goal is to measure soluble oxalates, insoluble oxalates, or total oxalate content.

Experimental Workflow

The general process for analyzing this compound content involves sample preparation, extraction of the target compounds, and subsequent quantification using a suitable analytical technique.

Detailed Experimental Protocols

Soluble oxalates (free this compound and its sodium/potassium salts) can be extracted using hot water.[18]

-

Sample Preparation: Weigh approximately 0.5 g of dried, powdered plant material into a flask.

-

Extraction: Add 50 mL of deionized water. Heat the mixture in a water bath at 70-80°C for approximately 30 minutes with continuous stirring.[18][19]

-

Separation: Allow the mixture to cool, then filter it through Whatman No. 1 filter paper or centrifuge to separate the supernatant.

-

Final Volume: Bring the filtrate to a known volume (e.g., 100 mL) with deionized water. This extract is now ready for quantification.

Total oxalate determination requires an initial acid hydrolysis step to dissolve insoluble calcium oxalate salts.[18][19]

-

Sample Preparation: Weigh approximately 0.5 g of dried, powdered plant material into a flask.

-

Extraction: Add 50 mL of 2M hydrochloric acid (HCl).[18][19] Heat the mixture in a water bath at 70-80°C for 30 minutes with continuous stirring.[18][19]

-

Separation: After cooling, filter the mixture or centrifuge to obtain a clear extract.

-

Final Volume: Bring the filtrate to a known volume (e.g., 100 mL) with 2M HCl. This extract contains both originally soluble and insoluble oxalates and is ready for quantification.

Quantification Techniques

Several analytical methods are available for the quantification of this compound in extracts.[20]

HPLC is a widely used and highly specific method for quantifying this compound.[20] An anion exchange column is typically used, followed by detection with a UV detector or an amperometric detector after post-column reaction with an enzyme like oxalate oxidase.[21]

This method is based on the oxidation of this compound by potassium permanganate (KMnO₄).[20] The disappearance of the purple color of the permanganate ion, measured at a specific wavelength (e.g., 528 nm), is proportional to the this compound concentration. However, this method can be prone to interference from other colored or oxidizable compounds in the plant matrix.[20]

This is a classic and cost-effective volumetric analysis method. The extract, acidified with sulfuric acid and heated, is titrated against a standardized solution of KMnO₄.[19] The endpoint is the persistence of a faint pink color, indicating that all the this compound has been oxidized. The concentration can then be calculated based on the stoichiometry of the reaction.

References

- 1. Role of this compound in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound in fungal and bacterial metabolism and its biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. This compound (oxalate): What it is, uses, and risks [medicalnewstoday.com]

- 5. Oxalate (this compound): Good or Bad? [healthline.com]

- 6. mthfrsupport.com.au [mthfrsupport.com.au]

- 7. quora.com [quora.com]

- 8. Foods High in Oxalates [webmd.com]

- 9. Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxic and signalling effects of this compound: this compound—Natural born killer or natural born protector? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What Foods Are High in Oxalate (this compound)? Kidney Stone Prevention [medicinenet.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound is an elicitor of plant programmed cell death during Sclerotinia sclerotiorum disease development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 18. Extraction and determination of total and soluble oxalate in pulping and papermaking raw materials :: BioResources [bioresources.cnr.ncsu.edu]

- 19. Extraction and quantification of this compound in leaves of plant species used in the treatment of chronic non-communicable diseases [scielo.org.co]

- 20. Evaluation of this compound extraction and quantification methods in the different purslane (Portulaca oleracea L.) matrices and spinach (Spinacea oleracea) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Properties of Oxalic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid dihydrate ((COOH)₂·2H₂O), the simplest dicarboxylic acid, is a compound of significant interest across various scientific disciplines, including materials science, chemistry, and pharmacology. Its well-defined crystalline structure and distinct physicochemical properties make it a valuable model system for studying hydrogen bonding, hydration/dehydration phenomena, and the solid-state characteristics of organic molecules. This technical guide provides a comprehensive overview of the crystal structure and properties of this compound dihydrate, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Crystal Structure of this compound Dihydrate

The crystal structure of this compound dihydrate has been extensively studied and is well-characterized. It crystallizes in the monoclinic system, belonging to the P2₁/n space group.[1][2] The crystal lattice is composed of this compound molecules and water molecules linked by a robust network of hydrogen bonds. This intricate hydrogen bonding network is fundamental to the stability and properties of the crystal.

Table 1: Crystallographic Data for this compound Dihydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/n | [1][2] |

| a | 6.119 Å | [1] |

| b | 3.607 Å | [1] |

| c | 12.057 Å | [1] |

| β | 106.19° | [1] |

| Z | 2 | [1] |

| V | 253.5 ų | Calculated |

Table 2: Selected Inter-atomic Distances for this compound Dihydrate

| Bond | Distance (pm) | Reference |

| C-C | 153 | [1] |

| C-O₁ | 129 | [1] |

| C-O₂ | 119 | [1] |

Physicochemical Properties

The physical and chemical properties of this compound dihydrate are a direct consequence of its crystal structure. The presence of two water molecules per molecule of this compound significantly influences its melting point, solubility, and density.

Table 3: Physical and Chemical Properties of this compound Dihydrate

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆O₆ | [3] |

| Molecular Weight | 126.07 g/mol | [3] |

| Appearance | Colorless, odorless, crystalline solid | [4] |

| Melting Point | 101-102 °C | [4][5] |

| Density | 1.653 g/cm³ | [6] |

| Solubility in water | 13-14 g/100 mL at 20 °C | [5] |

| pKa₁ | 1.27 | [7] |

| pKa₂ | 4.27 | [7] |

Experimental Protocols

Single Crystal X-ray Diffraction

Objective: To determine the crystal structure, including unit cell parameters, space group, and atomic coordinates of this compound dihydrate.

Methodology:

-

Crystal Selection and Mounting:

-

Select a single, well-formed crystal of this compound dihydrate with dimensions of approximately 0.1-0.3 mm.

-

Examine the crystal under a polarized light microscope to ensure it is a single crystal, free from cracks or defects.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Center the crystal in the X-ray beam.

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data at a controlled temperature (e.g., room temperature or 100 K) using an appropriate data collection strategy (e.g., ω-scans).

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for Lorentz and polarization effects, and absorption.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the structural model against the experimental data using a least-squares refinement program (e.g., SHELXL, GSAS).[1]

-

Refine the atomic coordinates, anisotropic displacement parameters, and occupancies.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map or use standard geometric constraints.

-

Assess the quality of the final refined structure using metrics such as R-factor, goodness-of-fit, and residual electron density.

-

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Objective: To investigate the thermal stability and dehydration process of this compound dihydrate.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of finely ground this compound dihydrate into an appropriate TGA or DSC pan (e.g., aluminum or alumina).

-

-

Instrument Setup and Calibration:

-

Calibrate the thermogravimetric analyzer (TGA) and differential scanning calorimeter (DSC) for temperature and heat flow according to the manufacturer's instructions.

-

Set the desired atmosphere (e.g., inert nitrogen or argon, or an oxidative atmosphere like air) with a constant flow rate.

-

-

Thermogravimetric Analysis (TGA):

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 200 °C).

-

Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules.

-

-

Differential Scanning Calorimetry (DSC):

-

Place the sample pan and a reference pan (usually an empty pan) in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 150 °C).

-

Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to the dehydration and melting processes.

-

-

Data Analysis:

-

From the TGA data, determine the temperature ranges of dehydration and the percentage of mass loss for each step, which can be used to confirm the stoichiometry of the hydrate.

-

From the DSC data, determine the onset temperature and peak temperature of the endothermic events. The area under the peaks can be used to calculate the enthalpy of dehydration and fusion.

-

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of the structure and properties of this compound dihydrate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and physicochemical properties of this compound dihydrate. The presented data, organized in clear tables, offers a valuable resource for researchers and professionals. Furthermore, the detailed experimental protocols for single crystal X-ray diffraction and thermal analysis serve as a practical guide for the characterization of this and similar hydrated organic compounds. The logical relationship diagram visually encapsulates the fundamental connections between the structure and the observed properties of this compound dihydrate, reinforcing its importance as a model system in solid-state chemistry and materials science.

References

- 1. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. thermalsupport.com [thermalsupport.com]

- 4. Crystallization kinetics of this compound dihydrate: nonisothermal desupersaturation of solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Oxalic acid as a chelating agent for heavy metal remediation studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating issue of heavy metal contamination in soil and water resources poses a significant threat to environmental health and human well-being. The persistent and toxic nature of heavy metals necessitates the development of effective and sustainable remediation technologies. Among the various approaches, chelation-assisted remediation has emerged as a promising strategy. This technical guide delves into the core of this technology, focusing on the application of oxalic acid as a powerful and environmentally benign chelating agent for the remediation of heavy metals.

The Chemical Rationale: this compound's Chelation Prowess

This compound (H₂C₂O₄) is a simple dicarboxylic acid that acts as a bidentate ligand, meaning it can form two bonds with a central metal ion. This ability to form stable, ring-like structures, known as chelates, is the foundation of its efficacy in heavy metal remediation. The chelation process effectively sequesters heavy metal ions, increasing their mobility in soil for phytoextraction or facilitating their removal from wastewater through precipitation.

The mechanism of chelation with this compound involves the deprotonated oxalate anion (C₂O₄²⁻) coordinating with the metal ion through its two carboxylate oxygen atoms. This forms a stable five-membered ring, significantly enhancing the stability of the metal-ligand complex compared to monodentate ligands. This process can be influenced by factors such as pH, the concentration of this compound, and the nature of the heavy metal ion.

dot

Caption: Mechanism of heavy metal chelation by this compound.

Quantitative Insights: Stability of Metal-Oxalate Complexes

The effectiveness of a chelating agent is intrinsically linked to the stability of the complexes it forms with heavy metals. The stability constant (log K) provides a quantitative measure of this interaction, with higher values indicating a more stable complex. The table below summarizes the stability constants for various heavy metal-oxalate complexes, offering a basis for predicting the efficacy of this compound for specific contaminants.

| Heavy Metal Ion | Log β₁ (ML) | Log β₂ (ML₂) | Log β₃ (ML₃) | Reference(s) |

| Cadmium (Cd²⁺) | 3.57 - 3.86 | 4.99 | - | [1] |

| Chromium (Cr³⁺) | 5.34 - 7.40 | 13.54 | 18.07 | [2][3] |

| Copper (Cu²⁺) | - | - | - | [4] |

| Lead (Pb²⁺) | 5.12 | 7.13 | - | [5] |

| Nickel (Ni²⁺) | 3.41 - 5.17 | - | - | [6][7] |

| Zinc (Zn²⁺) | - | - | - | [8][9] |

Note: Stability constants can vary depending on experimental conditions such as ionic strength and temperature. The values presented are indicative and sourced from the cited literature.

Applications in Remediation

Soil Remediation

In contaminated soils, heavy metals are often adsorbed onto soil particles or exist as insoluble precipitates, limiting their availability for plant uptake or extraction. This compound can be applied to the soil to mobilize these metals through two primary mechanisms:

-

Acidification: The acidic nature of this compound can lower the soil pH, which can lead to the dissolution of some metal-containing minerals and the desorption of metals from soil colloids.

-

Chelation: The formation of soluble metal-oxalate complexes enhances the concentration of heavy metals in the soil solution, making them more available for removal.

This increased mobility is particularly beneficial for phytoextraction , a process where plants are used to accumulate heavy metals from the soil. Studies have shown that the application of this compound can significantly enhance the uptake and translocation of heavy metals like cadmium (Cd), chromium (Cr), and lead (Pb) in various plant species.[2][10][11]

dot

Caption: Workflow for this compound-enhanced phytoremediation of soil.

Wastewater Treatment

This compound is also an effective agent for removing heavy metals from industrial wastewater. The addition of this compound to wastewater containing dissolved heavy metals can lead to the formation of insoluble metal-oxalate precipitates. These precipitates can then be removed from the water through conventional separation techniques like filtration or sedimentation. Research has demonstrated high removal efficiencies for copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and lead (Pb²⁺) from aqueous solutions using this compound.[10] The efficiency of removal is often dependent on the pH and the concentration of this compound used.

Experimental Protocols

Determining Chelation Efficiency: A Generalized Batch Equilibrium Method

This protocol outlines a general procedure for assessing the chelation efficiency of this compound for a specific heavy metal in an aqueous solution.

1. Materials and Reagents:

-

Stock solution of the heavy metal of interest (e.g., 1000 mg/L).

-

This compound solution of known concentration.

-

pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

-

Centrifuge and centrifuge tubes.

-

Analytical instrument for metal analysis (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - Mass Spectrometer - ICP-MS).

-

pH meter.

-

Shaker or magnetic stirrer.

2. Procedure:

-

Prepare a series of test solutions: In separate containers, add a known volume of the heavy metal stock solution and dilute with deionized water to achieve a desired initial metal concentration.

-

Introduce the chelating agent: Add varying concentrations of the this compound solution to the test solutions. Include a control sample with no this compound.

-

Adjust pH: Adjust the pH of each solution to the desired experimental value using the pH adjustment solutions. This is a critical step as chelation is highly pH-dependent.

-

Equilibration: Agitate the solutions for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: If a precipitate forms, separate the solid and liquid phases by centrifugation or filtration.

-

Metal Analysis: Analyze the concentration of the heavy metal remaining in the aqueous phase (supernatant) using an appropriate analytical technique (AAS or ICP-MS).

-

Calculate Chelation Efficiency: The chelation efficiency can be calculated as the percentage of the metal removed from the solution or, in the case of solubilization from a solid phase, the percentage of metal mobilized into the aqueous phase.

dot

Caption: Experimental workflow for determining chelation efficiency.

Conclusion and Future Perspectives

This compound presents a compelling case as a versatile and effective chelating agent for heavy metal remediation. Its ability to form stable complexes with a range of heavy metals, coupled with its biodegradable nature, positions it as a sustainable alternative to more persistent synthetic chelators. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working on developing and optimizing remediation strategies.

Future research should focus on field-scale applications to validate laboratory findings and to assess the long-term ecological impacts of this compound application. Furthermore, investigating the synergistic effects of this compound with other remediation techniques, such as microbial remediation, could unlock even more potent and efficient solutions to the global challenge of heavy metal pollution. The continued exploration of such nature-inspired and green chemical approaches will be pivotal in our quest for a cleaner and healthier environment.

References

- 1. Polarography of Cd-malonate-oxalate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Copper(II) oxalate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. saber.ucv.ve [saber.ucv.ve]

- 8. researchgate.net [researchgate.net]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. Extraction Heavy Metals from Contaminated, Water using Chelating Agents – Oriental Journal of Chemistry [orientjchem.org]

- 11. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Spectroscopic Properties of Oxalic Acid and Its Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of oxalic acid and its coordination complexes with various metal ions. It is designed to serve as a valuable resource for researchers and professionals involved in the fields of coordination chemistry, materials science, and drug development, where the characterization of these compounds is crucial. This document details the application of key spectroscopic techniques—Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy—in elucidating the structural and electronic features of this compound and its derivatives.

Introduction to the Spectroscopic Analysis of Oxalates

This compound (H₂C₂O₄), the simplest dicarboxylic acid, and its conjugate base, oxalate (C₂O₄²⁻), are of significant interest due to their versatile coordination chemistry. The oxalate ligand can act as a chelating agent, forming stable complexes with a wide range of metal ions.[1] The spectroscopic properties of these metal oxalate complexes are dictated by the nature of the metal-ligand interactions, the coordination geometry, and the overall molecular symmetry. Understanding these properties is essential for the structural characterization and quality control of oxalate-containing materials.

This guide presents a systematic compilation of spectroscopic data, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding of the spectroscopic analysis of these important compounds.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound and its metal complexes. Both Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to changes in bond lengths, bond angles, and symmetry upon coordination to a metal center.

Spectroscopic Properties of this compound

The vibrational spectrum of this compound is well-characterized and serves as a baseline for understanding the spectra of its metal complexes. The key vibrational modes involve the O-H, C=O, C-O, and C-C stretching, as well as various bending modes.

Spectroscopic Properties of Metal Oxalate Complexes

When this compound deprotonates to form the oxalate ligand and coordinates to a metal ion, significant changes are observed in its vibrational spectrum. The coordination of the oxalate ligand to a metal cation alters the electron distribution within the ligand, leading to shifts in the vibrational frequencies. The positions of the C=O and C-O stretching bands are particularly sensitive to the nature of the metal ion and the coordination mode (e.g., bidentate chelation, bridging).

Table 1: Key IR Absorption Bands (cm⁻¹) for this compound and Selected Metal Oxalate Complexes

| Compound | ν(O-H) | νas(C=O) | νs(C=O) / νas(C-O) | νs(C-O) + ν(C-C) | δ(O-C=O) |

| This compound Dihydrate | ~3400 | ~1730 | ~1621 | ~1480 | ~830 |

| FeC₂O₄·2H₂O | ~3350 | ~1625 | - | ~1360, ~1315 | ~822 |

| Fe₂(C₂O₄)₃·4H₂O | ~3400 | ~1736, ~1655 | ~1612 | ~1440, ~1395 | ~810 |

| [Al(C₂O₄)₃]³⁻ | - | ~1686 | - | ~1419 | - |

Note: Band positions can vary slightly depending on the crystal structure and measurement conditions.

Table 2: Prominent Raman Shifts (cm⁻¹) for Selected Metal Oxalate Complexes

| Metal Oxalate | Strongest Signal in 1400-1600 cm⁻¹ Region | Other Key Bands (cm⁻¹) |

| Calcium(II) oxalate monohydrate | 1464 | 909 (ν(C-C)), 505 (δ(OCO)) |

| Magnesium(II) oxalate dihydrate | 1473 | - |

| Iron(II) oxalate dihydrate | 1469 | 913 (ν(C-C)), 856 (δ(OCO)) |

| Copper(II) oxalate hydrate | 1513 | 1488 (νs(C-O) + ν(C-C)), 924 (νs(C-O) + δ(O-C=O)), 831 (νs(C-O) / δ(O-C-O)), 557 (ν(Cu-O) + ν(C-C)) |

| Aluminum(III) oxalate | 1441 | - |

| Nickel(II) oxalate dihydrate | 1477 | - |

| Cobalt(II) oxalate anhydrous | 1505 | - |

Data compiled from various sources.[2][3][4]

Experimental Protocols for Vibrational Spectroscopy

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet technique is commonly employed. A small amount of the finely ground sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder. The mixture is then pressed under high pressure in a die to form a transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker EQUINOX-55, is used to record the spectrum.[5]

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands. The peak positions, shapes, and intensities are used to deduce information about the functional groups and coordination environment.

Raman Spectroscopy

-

Sample Preparation: Solid samples are typically analyzed as fine powders. A small amount of the sample is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman microscope, such as a Nicolet DXR3xi Raman Imaging Microscope, equipped with a laser excitation source (e.g., 785 nm or 532 nm) is used.[2][6]

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is recorded as a plot of Raman intensity versus Raman shift (in cm⁻¹).

-

Data Analysis: The Raman spectrum is analyzed to identify the characteristic scattering peaks. Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption is in the deep UV region. In metal oxalate complexes, particularly those of transition metals, the spectra are often characterized by d-d electronic transitions and charge transfer bands, which are sensitive to the metal ion's identity, oxidation state, and coordination environment.

Spectroscopic Properties of this compound

This compound in aqueous solution exhibits a strong absorption band in the far UV region, typically with a maximum absorbance peak around 190 nm.[3]

Spectroscopic Properties of Transition Metal Oxalate Complexes

The UV-Vis spectra of transition metal oxalate complexes are characterized by absorption bands arising from electronic transitions between d-orbitals of the metal ion (d-d transitions) and transitions involving the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). The energies of these transitions, and thus the positions of the absorption bands (λmax), are influenced by the metal ion, its oxidation state, and the nature of the ligands.

Table 3: UV-Vis Absorption Data for Selected Transition Metal Oxalate Complexes

| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| [Cr(C₂O₄)₃]³⁻ | 420 | 95.0 - 97.0 | d-d transition |

| 570 | 74.0 - 75.0 | d-d transition | |

| [Fe(C₂O₄)₃]³⁻ | 644-676 | - | LMCT |

| 924-972 | - | LMCT | |

| [Co(C₂O₄)₃]³⁻ | ~420 | - | d-d transition |

| ~720 | - | d-d transition |

Data compiled from various sources.[2][3][7][8][9]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: A solution of the metal oxalate complex of known concentration is prepared using a suitable solvent (often deionized water). A blank solution containing only the solvent is also prepared.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is equipped with a deuterium lamp for the UV region and a tungsten lamp for the visible region.

-

Data Acquisition: The spectrophotometer is first calibrated using the blank solution. The absorbance spectrum of the sample solution is then recorded over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For diamagnetic metal oxalate complexes, ¹H and ¹³C NMR can provide information about the symmetry and environment of the oxalate ligand.

Spectroscopic Properties of this compound and Diamagnetic Metal Oxalates

The ¹³C NMR spectrum of this compound in solution typically shows a single resonance for the two equivalent carboxyl carbons. Upon coordination to a diamagnetic metal ion, the chemical shift of the carboxyl carbon can change depending on the nature of the metal-oxygen bond. If the oxalate ligand becomes asymmetric upon coordination, two distinct ¹³C signals may be observed. The ¹H NMR spectrum of this compound shows a signal for the acidic protons, which disappears upon deprotonation and complexation.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Diamagnetic Metal Oxalate Complex

| Compound | Solvent | ¹³C Chemical Shift (δ, ppm) |

| This compound | D₂O | ~167 |

| [Al(C₂O₄)₃]³⁻ | - | - |

Note: Data for simple diamagnetic metal oxalate complexes is limited in the searched literature. The chemical shift of the oxalate carbon in complexes is expected to be in a similar region to that of this compound.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A solution of the complex is prepared in a suitable deuterated solvent (e.g., D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent peak, is used for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition: The ¹H and/or ¹³C NMR spectrum is acquired. For ¹³C NMR, techniques such as proton decoupling are used to simplify the spectrum.

-

Data Analysis: The chemical shifts, signal multiplicities, and integration values are analyzed to deduce the structure of the complex. The number of signals can indicate the symmetry of the oxalate ligand in the complex.

Visualizing Spectroscopic Workflows

The characterization of a new metal oxalate complex typically involves a systematic application of various spectroscopic techniques. The following diagrams, created using the DOT language, illustrate a general workflow for the spectroscopic analysis of these compounds.

Caption: General workflow for the synthesis and spectroscopic characterization of metal oxalate complexes.

Caption: Interrelationship of spectroscopic techniques in the analysis of a metal oxalate complex.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound and its metal complexes, with a focus on IR, Raman, UV-Vis, and NMR spectroscopy. The tabulated data, experimental protocols, and workflow diagrams are intended to serve as a practical resource for scientists and researchers. The systematic application of these spectroscopic techniques provides a powerful approach for the comprehensive characterization of the structure, bonding, and electronic properties of this important class of coordination compounds.

References

- 1. asianpubs.org [asianpubs.org]

- 2. ijirset.com [ijirset.com]

- 3. Synthesis, Structural, Spectroscopic, Thermal, Optical Studies and Hirshfeld Surface Analysis of a New Aluminum Complex: (C8H9N2)3[Al(C2O4)3]·3H2O [scirp.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

A Deep Dive into the Theoretical Reaction Mechanisms of Oxalic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid (H₂C₂O₄), the simplest dicarboxylic acid, plays a significant role in various chemical and biological processes. Its reactivity, particularly through decomposition and oxidation, is of fundamental importance in fields ranging from atmospheric chemistry to industrial applications and drug metabolism. Understanding the intricate mechanisms of these reactions at a molecular level is crucial for controlling reaction outcomes, designing novel catalysts, and predicting the environmental fate of this compound and related compounds. This technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of this compound, with a focus on computational and quantum chemical investigations.

Thermal Decomposition of this compound

The thermal decomposition of this compound has been a subject of numerous theoretical and experimental studies. Computational chemistry has been instrumental in elucidating the complex pathways of its unimolecular and bimolecular decomposition.

Unimolecular Decomposition Pathways

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have identified two main unimolecular decomposition channels for this compound.[1][2]

The first and more favorable pathway involves the formation of carbon dioxide (CO₂) and an intermediate known as dihydroxycarbene (HOCOH).[1][2] This reaction proceeds through a transition state with a calculated activation barrier of approximately 31 kcal/mol.[1][2] The dihydroxycarbene intermediate is predicted to subsequently isomerize to formic acid (HCOOH), although this step has a significantly higher activation barrier.[1]

A second unimolecular pathway leads to the direct formation of carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O) via a concerted transition state.[1][2] This pathway has a higher activation barrier of around 42 kcal/mol, suggesting it becomes more significant at higher temperatures.[1][2]

Bimolecular Decomposition Pathway

A bimolecular decomposition mechanism, involving a second molecule such as water or another this compound molecule, has also been proposed and investigated theoretically. This pathway is particularly relevant for the formation of formic acid. The presence of a water molecule can facilitate the hydrogen migration required for the isomerization of dihydroxycarbene to formic acid, significantly lowering the activation barrier to less than 37 kcal/mol.[1] This catalytic effect of water suggests that the formation of formic acid is more likely to occur through a bimolecular process in environments where water is present.[1]

Oxidation of this compound

The oxidation of this compound is a key process in atmospheric chemistry and advanced oxidation processes for water treatment. Theoretical studies have focused on the reactions with two major oxidants: the hydroxyl radical (•OH) and ozone (O₃).

Reaction with Hydroxyl Radical (•OH)

Computational studies have shown that the reaction of this compound with the hydroxyl radical proceeds primarily through hydrogen atom abstraction from one of the carboxylic acid groups.[3] This is a rapid reaction with a relatively low Gibbs free energy of activation.

The initial hydrogen abstraction leads to the formation of an oxalate radical (•OOCH-COOH) and a water molecule. This radical intermediate can then undergo further reactions, including decarboxylation to produce CO₂ and the hydroperoxyl radical (HO₂•).

Reaction with Ozone (O₃)

The reaction of this compound with ozone is also initiated by hydrogen atom abstraction from a carboxylic acid group.[3] This process, however, has a significantly higher activation energy compared to the reaction with the hydroxyl radical, indicating that the hydroxyl radical is a much more potent oxidant for this compound.[3]

The reaction with ozone leads to the formation of a hydrotrioxide intermediate (HOOO-C(O)COOH), which is unstable and decomposes to form various products.[3]

Data Presentation

The following tables summarize the key quantitative data from theoretical studies on the reaction mechanisms of this compound.

Table 1: Calculated Activation Energies for the Thermal Decomposition of this compound

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reference |

| H₂C₂O₄ → CO₂ + HOCOH (dihydroxycarbene) | B3LYP/6-31G | 31 | [1] |

| H₂C₂O₄ → CO₂ + CO + H₂O | B3LYP/6-31G | 42 | [1] |

| HOCOH + H₂O → HCOOH + H₂O (bimolecular isomerization) | MP4(SDQ)/6-311++G//B3LYP/6-31G | < 37 | [1] |

Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) for the Oxidation of this compound

| Reaction | Phase | Computational Method | ΔG‡ (kcal/mol) | Reference |

| H₂C₂O₄ + •OH → •OOCH-COOH + H₂O | Gas Phase | UMN12SX/6-311++G(2d,p) | 8.51 | [3] |

| H₂C₂O₄ + •OH → •OOCH-COOH + H₂O | Aqueous | UMN12SX/6-311++G(2d,p) with SMD | 10.33 | [3] |

| H₂C₂O₄ + O₃ → HOOO-C(O)COOH | Gas Phase | UMN12SX/6-311++G(2d,p) | 21.77 | [3] |

| H₂C₂O₄ + O₃ → HOOO-C(O)COOH | Aqueous | UMN12SX/6-311++G(2d,p) with SMD | 28.16 | [3] |

Experimental Protocols

Computational Methods

The theoretical studies cited in this guide predominantly utilize quantum chemical calculations performed with software packages such as Gaussian.[4] A typical computational protocol involves the following steps:

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find their minimum energy structures. The B3LYP density functional is a commonly used method, often paired with Pople-style basis sets like 6-31G** or 6-311++G(2d,p).[1][5]

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Transition State Searching: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by specifying the Opt=TS keyword in the calculation input.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This involves following the minimum energy path downhill from the transition state in both forward and reverse directions.

-

Solvation Effects: To model reactions in the aqueous phase, implicit solvation models like the Solvation Model based on Density (SMD) are often employed.[3]

Experimental Validation

Experimental validation of these theoretical predictions often involves techniques such as:

-

Temperature-Programmed Decomposition (TPD): In a typical TPD experiment, a sample of this compound is heated at a controlled rate in an inert atmosphere. The gaseous products are then analyzed in real-time, often using mass spectrometry or gas chromatography, to identify the decomposition products and determine their evolution profiles as a function of temperature.[6][7]

-

Pulse Radiolysis: This technique is used to study the kinetics of fast reactions, such as the reaction of this compound with hydroxyl radicals.[8] A short pulse of high-energy electrons is used to generate a high concentration of radicals in the solution, and the subsequent reactions are monitored by time-resolved absorption spectroscopy.[8]

-

Kinetic Studies: For slower reactions, conventional kinetic studies can be performed by monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Unimolecular thermal decomposition pathways of this compound.

Caption: Oxidation pathways of this compound by hydroxyl radical and ozone.

Caption: A typical computational workflow for studying reaction mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational study on the kinetics and mechanisms for the unimolecular decomposition of formic and oxalic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights into the Oxidative Degradation of Formic and Oxalic Acids with Ozone and OH Radical. A Computational Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fkit.unizg.hr [fkit.unizg.hr]

- 7. A rapid gas-liquid chromatographic method for determining this compound in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Oxalic Acid Catalyzed Synthesis of Organic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxalic acid, a readily available and inexpensive dicarboxylic acid, has emerged as a versatile and efficient Brønsted acid catalyst for a variety of organic transformations.[1][2] Its utility in promoting the synthesis of structurally diverse and biologically significant heterocyclic compounds makes it an attractive alternative to harsh and expensive catalysts.[1][2] These application notes provide detailed protocols for the this compound-catalyzed synthesis of three important classes of organic compounds: benzimidazoles, quinoxalines, and 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs). The methodologies presented are characterized by their simplicity, high yields, and often environmentally friendly conditions.[1][3][4]

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a crucial class of heterocyclic compounds possessing a wide range of pharmacological activities, including antiulcer, anticancer, and antiviral properties.[5] The this compound-catalyzed condensation of o-phenylenediamines and aldehydes offers a straightforward and efficient route to these valuable molecules.[5][6]

Experimental Protocol:

A microwave-assisted, one-pot synthesis has been shown to be highly effective.[5][6]

-

Reagents:

-

o-phenylenediamine (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

This compound (0.2 mmol)

-

Tetrahydrofuran (THF) (2 mL)

-

-

Procedure:

-

In a microwave-safe vessel, thoroughly mix o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in THF (2 mL).

-

Add this compound (0.2 mmol) to the mixture.

-

Place the vessel in a microwave reactor and irradiate for 2-4 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (80:20) solvent system.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can then be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

-

Data Presentation:

The following table summarizes the yields of various benzimidazole derivatives synthesized using the microwave-assisted, this compound-catalyzed method.[5]

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Reaction Time (min) |

| 1 | C6H5CHO | 2-Phenyl-1H-benzo[d]imidazole | 92 | 2.5 |

| 2 | 4-ClC6H4CHO | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 94 | 2.0 |

| 3 | 4-NO2C6H4CHO | 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | 95 | 3.0 |

| 4 | 4-CH3OC6H4CHO | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 90 | 3.5 |

| 5 | 3-NO2C6H4CHO | 2-(3-Nitrophenyl)-1H-benzo[d]imidazole | 91 | 3.0 |

Reaction Pathway:

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities.[4] The condensation of 1,2-diamines with α-diketones catalyzed by this compound provides a simple and highly efficient method for their preparation at room temperature.[4][7]

Experimental Protocol:

-

Reagents:

-

1,2-Diamine (e.g., o-phenylenediamine) (1 mmol)

-

α-Diketone (e.g., benzil) (1 mmol)

-

This compound (catalytic amount)

-

Solvent (e.g., ethanol or water)

-

-

Procedure:

-

Dissolve the 1,2-diamine (1 mmol) and the α-diketone (1 mmol) in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of this compound to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

-

Data Presentation:

The following table presents the results for the this compound-catalyzed synthesis of various quinoxaline derivatives.

| Entry | 1,2-Diamine | α-Diketone | Product | Yield (%) | Reaction Time (min) |

| 1 | o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 98 | 10 |

| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 97 | 15 |

| 3 | 4-Chloro-1,2-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 95 | 20 |

| 4 | o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 96 | 10 |

Experimental Workflow:

Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones (Biginelli Reaction)

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs), a class of compounds with a wide range of therapeutic applications.[3] this compound dihydrate has been demonstrated to be a green, mild, and efficient catalyst for this reaction under thermal and solvent-free conditions.[3]

Experimental Protocol:

-

Reagents:

-

β-keto ester (e.g., ethyl acetoacetate) (1 mmol)

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

This compound dihydrate (catalytic amount)

-

-

Procedure:

-

In a flask, mix the β-keto ester (1 mmol), aromatic aldehyde (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of this compound dihydrate.

-

Heat the mixture under solvent-free conditions.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add cold water to the solidified mixture.

-

Collect the solid product by filtration, wash with water, and recrystallize from ethanol to afford the pure DHPM.

-

Data Presentation:

The following table summarizes the yields for the this compound-catalyzed Biginelli reaction with various aldehydes.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 95 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 |

| 3 | 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 90 |

| 4 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 |

Logical Relationship of the Biginelli Reaction:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. oiccpress.com [oiccpress.com]

- 4. [PDF] this compound as an efficient, cheap, and reusable catalyst for the preparation of quinoxalines via condensation of 1,2-diamines with α-diketones at room temperature | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Precipitation of Lanthanides with Oxalic Acid in Acidic Solution

Introduction

The precipitation of lanthanides as insoluble oxalates is a widely utilized method in analytical and industrial chemistry for the separation and purification of these elements.[1][2][3][4] Oxalic acid serves as an efficient precipitating agent due to the low solubility of lanthanide oxalate salts in acidic media, which allows for their effective separation from other metal ions.[1][2][3][4][5] This protocol outlines two primary methodologies for lanthanide oxalate precipitation: direct precipitation (heterogeneous) and homogeneous precipitation. The latter, which involves the slow, in-situ generation of oxalate ions, is particularly advantageous for producing crystalline precipitates that are easily filtered and handled.[2][4][6][7][8][9]

Principle of the Method

The fundamental reaction involves the addition of this compound (H₂C₂O₄) to a solution containing trivalent lanthanide ions (Ln³⁺) in an acidic environment. This leads to the formation of insoluble lanthanide oxalate hydrates, as depicted in the following general equation[1]:

2 Ln³⁺(aq) + 3 H₂C₂O₄(aq) + x H₂O(l) → Ln₂(C₂O₄)₃·xH₂O(s) + 6 H⁺(aq)

The acidic conditions are crucial for this process. While the precipitation is carried out in a strongly acidic solution, the solubility of the lanthanide oxalates decreases as the concentration of nitric acid decreases and the concentration of this compound increases.[3]

Experimental Protocols

Protocol 1: Homogeneous Precipitation using Oxamic Acid

This method relies on the thermal decomposition of oxamic acid to slowly generate this compound, leading to the formation of well-defined crystals.[2][4][6][8][9]

Materials:

-

Lanthanide(III) nitrate hexahydrate (e.g., Ce(NO₃)₃·6H₂O, Pr(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, Er(NO₃)₃·6H₂O, Yb(NO₃)₃·6H₂O)[2][6]

-

Deionized water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Solution Preparation:

-

Precipitation:

-

In a 50 mL round bottom flask, combine 25 mL of a 0.2 M oxamic acid solution with 10 mL of a 0.2 M lanthanide nitrate solution.[2][6]

-

Alternatively, for smaller scale preparations, mix 1.1 mL of the 0.5 M lanthanide nitrate solution with 1.55 molar equivalents of oxamic acid (approximately 75 mg) in an Eppendorf tube.[5][10]

-

Heat the mixture to 40 °C to dissolve the oxamic acid completely, ensuring a clear solution is obtained.[2][5][6][10]

-

Increase the temperature to between 85 °C and 100 °C and maintain for several hours (e.g., 7 hours).[2][5][6][10] A precipitate will form during this time. The precipitation rate is slower for heavier lanthanides.[2][6]

-

-

Isolation and Washing:

-

Drying:

-

Dry the washed precipitate in an oven at a suitable temperature (e.g., 50 °C) for 24 hours.[11]

-

Protocol 2: Direct Precipitation with this compound

This is a more rapid method involving the direct addition of an this compound solution.

Materials:

-

Lanthanide salt solution (e.g., in hydrochloric or sulfuric acid)[11]

-

This compound solution (e.g., 2 M)[11]

-

Magnetic stirrer[12]

-

Filtration apparatus

-

Drying oven

Procedure:

-

Precipitation:

-

Place the acidic lanthanide solution in a beaker with a magnetic stir bar.

-

While stirring at room temperature, slowly add a stoichiometric amount of this compound solution. The precipitate will form immediately.[11][12] The optimal conditions can be around 90°C for 6 hours in a 2 M this compound solution.[11]

-

Continue stirring for approximately 30 minutes to ensure complete precipitation.[11][12]

-

-

Isolation and Washing:

-

Separate the precipitate by filtration.

-

Wash the precipitate multiple times with hot distilled water.[11]

-

-

Drying:

-

Dry the precipitate in an oven at 50 °C for 24 hours.[11]

-

Quantitative Data

The efficiency and kinetics of lanthanide oxalate precipitation are influenced by factors such as the specific lanthanide, temperature, and reagent concentrations.

| Parameter | Value | Lanthanide(s) | Conditions | Source |

| Precipitation Efficiency | ~93% | Neodymium | Stoichiometric this compound in sulfuric acid leach solution | [11] |

| 96.7% | Neodymium | 1.2x stoichiometric this compound | [11] | |

| 98.1% | Neodymium | 1.4x stoichiometric this compound | [11] | |

| 85% - 98% | Rare Earth Elements | Stoichiometric this compound in leaching solutions | [13] | |

| Precipitation Time | Several hours | Ce, Pr, Gd, Er, Yb | Homogeneous precipitation at 100 °C | [2][6] |

| Kinetic Constant (k) at 100°C | Decreases with increasing atomic number | Ce, Pr, Gd, Er, Yb | Homogeneous precipitation | [2][6] |

| Solubility Product (Ksp) | 3 x 10⁻²⁷ | Neodymium Oxalate | Not specified | [5] |

Visualizations

Experimental Workflow

Caption: Homogeneous precipitation workflow.

Logical Relationship in Precipitation

Caption: Factors influencing precipitation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace at KOASAS: Oxalate precipitation of lanthanides and actinides from radioactive waste in the nitric acid media [koasas.kaist.ac.kr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Homogeneous Precipitation of Lanthanide Oxalates [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. acris.aalto.fi [acris.aalto.fi]

Application Notes and Protocols: Oxalic Acid as a Reducing Agent in Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxalic acid, a dicarboxylic acid with the formula C₂H₂O₄, is a versatile and effective reducing agent employed in the synthesis of various metallic and metal oxide nanoparticles. Its ability to reduce metal ions to their elemental form, coupled with its role as a potential capping or chelating agent, makes it a valuable tool in the controlled fabrication of nanostructures.[1] This document provides detailed application notes and experimental protocols for the synthesis of silver, gold, and copper oxide nanoparticles using this compound. Additionally, it explores the use of this compound in the formation of polymeric nanoparticles for drug delivery applications.

Synthesis of Metallic Nanoparticles

This compound's reducing power is central to the formation of metallic nanoparticles from their precursor salts. The general mechanism involves the oxidation of this compound to carbon dioxide and protons, while the metal ions are reduced to form neutral atoms. These atoms then nucleate and grow into nanoparticles.

Silver Nanoparticles (AgNPs)

This compound is an effective reducing agent for the synthesis of silver nanoparticles from silver nitrate (AgNO₃). The reaction is typically carried out in an aqueous solution, and a stabilizing agent is often used to control the size and prevent agglomeration of the nanoparticles.

| Parameter | Value | Reference |

| Precursor | Silver Nitrate (AgNO₃) | [2] |

| Reducing Agent | This compound (C₂H₂O₄) | [2] |

| Stabilizing Agent | Cetyltrimethylammonium Bromide (CTAB) | [2] |

| Crystallite Size (XRD) | 32 nm | [2] |

| Average Diameter (AFM) | 69.39 nm | [2] |

| Surface Plasmon Resonance (SPR) Peak | 407 nm | [2] |

This protocol is adapted from a study by S. A. Vorobyova, et al.[2]

Materials:

-

Silver nitrate (AgNO₃)

-

Cetyltrimethylammonium bromide (CTAB)

-

This compound (C₂H₂O₄)

-

Deionized water (DW)

Procedure:

-

Prepare the following three solutions:

-

Solution A (Silver Nitrate): Dissolve 0.01 g of AgNO₃ in 5 mL of deionized water.

-

Solution B (CTAB): Dissolve 0.01 g of CTAB in 10 mL of deionized water.

-

Solution C (this compound): Dissolve 0.05 g of this compound in 10 mL of deionized water.

-

-

Mixing the Reagents:

-

Add Solution B (CTAB) dropwise to Solution A (Silver Nitrate) while stirring.

-

Subsequently, add Solution C (this compound) dropwise to the mixture of A and B.

-

-

Observation:

-

Upon the addition of the this compound solution, a color change will be observed. The solution will initially turn a light acorn color, then darken, and finally become yellow, indicating the formation of silver nanoparticles.[2]

-

-

Characterization:

-

The formation and stability of the AgNPs can be monitored using UV-Vis spectroscopy. A characteristic surface plasmon resonance peak for spherical silver nanoparticles is expected in the range of 380-420 nm.[2]

-

The size and morphology of the nanoparticles can be further characterized by X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM).

-

References

Application Notes and Protocols for the Removal of Iron Impurities from Mineral Samples Using Oxalic Acid

Introduction

Iron impurities are a common challenge in the processing of various industrial minerals, such as kaolin and silica sand. These impurities can impart undesirable color and negatively affect the mineral's performance in downstream applications, including ceramics, glass, paints, and pharmaceuticals. Oxalic acid leaching is a widely employed and effective hydrometallurgical technique for the removal of iron oxides and hydroxides from mineral surfaces. This method relies on the ability of this compound to act as both a leaching agent and a reducing agent, converting insoluble ferric iron (Fe³⁺) into a soluble ferrous oxalate complex (FeC₂O₄). This document provides detailed application notes and protocols for the removal of iron impurities from mineral samples using this compound, intended for researchers, scientists, and drug development professionals.

Chemical Mechanism of Iron Removal

The removal of iron impurities using this compound involves a chemical reaction where the acid reacts with iron oxides (like hematite, Fe₂O₃, and goethite, FeO(OH)) present on the mineral surface. The process can be summarized in the following steps:

-

Adsorption: this compound (H₂C₂O₄) adsorbs onto the surface of the iron oxide particles.

-

Dissolution: The acidic nature of the solution promotes the dissolution of the iron oxides.

-

Reduction and Complexation: this compound reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous ions then react with the oxalate ions (C₂O₄²⁻) to form a stable and soluble iron oxalate complex.[1][2][3]

The overall simplified reaction can be represented as:

Fe₂O₃ + H₂C₂O₄ + 4H⁺ → 2Fe²⁺ + 2CO₂ + 3H₂O

The soluble iron oxalate complex is then removed from the mineral sample through washing and filtration, resulting in a purified final product with a higher whiteness index.[4]

Data Presentation: Quantitative Analysis of Iron Removal

The efficiency of iron removal using this compound is influenced by several key parameters, including this compound concentration, temperature, reaction time, particle size of the mineral sample, and the solid-to-liquid ratio. The following tables summarize quantitative data from various studies on the removal of iron from kaolin and silica sand.

Table 1: Iron Removal from Kaolinitic Clay

| This compound Conc. (M) | Temperature (°C) | Time (min) | Initial Fe Content (%) | Final Fe Content (%) | Iron Removal (%) | Whiteness Index | Reference |

| 0.3 | 97 | 60 | 9.75 | < 1.00 | > 90 | - | [5] |

| 0.5 | 100 | 120 | - | - | > 80 | > 90 | [4] |

| 0.35 | 100 | 120 | - | - | 88 | 93.5 | [6] |

| 0.8 | 85 | 150 | 2.70 (as Fe₂O₃) | 0.40 (as Fe₂O₃) | 83.9 | - | [7][8] |

Table 2: Iron Removal from Silica Sand

| This compound Conc. (g/L) | Temperature (°C) | Time (h) | Particle Size (µm) | Initial Fe Content (g/t) | Iron Removal (%) | Reference |

| 3 | 80 | 3 | ~20 | 77 | 98-100 | [9][10] |

| 4 | 95 | 0.5 | - | - | 75.4 (ultrasound-assisted) | [11] |

| 0.3 M | 40 | 4 | - | 1.44% | 82 | [12] |

Experimental Protocols

This section provides detailed methodologies for the removal of iron impurities from mineral samples using this compound.

Materials and Equipment

-

Mineral Sample: Kaolin, silica sand, or other mineral containing iron impurities.

-

Reagents:

-

This compound (H₂C₂O₄), analytical grade

-

Deionized water

-

-

Equipment:

-

Beakers or reaction vessel

-

Magnetic stirrer with heating plate or a thermostatically controlled water bath

-

pH meter

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

-

Analytical balance

-

Personal Protective Equipment (PPE): Safety goggles, gloves (Neoprene, Butyl), lab coat.[13]

-

General Protocol for Iron Removal

This protocol is a generalized procedure. Optimal conditions may vary depending on the specific mineral and the desired level of purity.

-

Sample Preparation:

-

Grind the mineral sample to the desired particle size. A smaller particle size generally increases the surface area for reaction and improves iron removal efficiency.[9][10] For silica sand, grinding to an average particle diameter of about 20 µm can achieve high iron extraction yields.[9][10]

-

Wash the sample with deionized water to remove any loose surface contaminants and dry it in an oven.

-

-

Leaching Procedure:

-

Prepare the this compound solution of the desired concentration (e.g., 0.1 M to 0.8 M) by dissolving the calculated amount of this compound in deionized water.[4][7]

-

Place the prepared mineral sample into the reaction vessel.

-